molecular formula C11H10N2O B158319 1-(2-Phenyl-1H-imidazol-5-YL)ethanone CAS No. 10045-68-8

1-(2-Phenyl-1H-imidazol-5-YL)ethanone

Cat. No.: B158319
CAS No.: 10045-68-8
M. Wt: 186.21 g/mol
InChI Key: ZGCXXRSIQVDAMF-UHFFFAOYSA-N
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Description

1-(2-Phenyl-1H-imidazol-5-YL)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Phenyl-1H-imidazol-5-YL)ethanone is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential applications, drawing from various studies to present a comprehensive overview.

Chemical Structure

The compound features an imidazole ring, which is known for its versatility in biological interactions. Its structure can be represented as follows:

C11H10N2O\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the imidazole ring followed by substitution reactions to introduce the phenyl group. Common reagents include carbon disulfide and potassium hydroxide in ethanol, with subsequent reactions involving halogenated compounds for further functionalization.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. For instance, a study reported that derivatives of imidazole compounds exhibited significant antibacterial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 21.9 to 43.8 μg/mL . This suggests that modifications to the imidazole structure can enhance its efficacy against pathogens.

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. In vitro assays demonstrated that certain derivatives effectively scavenged free radicals and inhibited lipid peroxidation, indicating their potential as antioxidant agents . The DPPH assay showed promising results, with some compounds exhibiting superior activity compared to standard antioxidants.

Cytotoxicity

Cytotoxicity studies have indicated that this compound and its derivatives can induce cell death in cancer cell lines. A notable study using the Ehrlich ascites carcinoma model reported cytotoxicity levels reaching up to 81.9% for specific derivatives . This highlights the potential for these compounds in cancer therapy.

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of related imidazole derivatives. Compounds exhibiting similar structural motifs have shown efficacy in reducing seizure incidence in animal models . The mechanism appears to involve modulation of neurotransmitter systems, although further investigation is required to elucidate specific pathways.

Case Studies

Study ReferenceBiological ActivityKey Findings
AntimicrobialMIC values between 21.9 - 43.8 μg/mL against tested bacteria.
AnticonvulsantEffective in reducing seizures without neurotoxicity at therapeutic doses.
AntioxidantDemonstrated significant free radical scavenging activity using DPPH assay.
CytotoxicityInduced up to 81.9% cell death in Ehrlich ascites carcinoma model.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against xanthine oxidase, which is relevant for conditions like hyperuricemia and gout.
  • Antioxidative Mechanisms : It may exert its antioxidant effects by scavenging reactive oxygen species (ROS) and enhancing cellular defense mechanisms against oxidative stress.

Properties

IUPAC Name

1-(2-phenyl-1H-imidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-8(14)10-7-12-11(13-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCXXRSIQVDAMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30540621
Record name 1-(2-Phenyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10045-68-8
Record name 1-(2-Phenyl-1H-imidazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30540621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1 (2.2 g, 13.3 mmol) in 20 ml 1,4-dioxane was added benzamidine (3.24 g, 20.0 mmol) and sodium acetate (2.83 g, 33.3 mmol). The reaction was refluxed in an oil bath at 110° C. over 60 hours. After the reaction was cooled to room temperature, the salt was removed through a plug of celite and the filtrate was concentrated to a red oil. This oil was then taken up in ethyl acetate (50 ml) and extracted with 1N HCl (17 ml×3). The combined aqueous layers were basified with aqueous Na2CO3 and then were extracted with ethyl acetate (50 ml×3). The combined organic layers were dried over Na2SO4 and the solvent was removed. Purification by chromatography using CH2Cl2/MeOH (95:5/v:v) afforded 2′ (1.02 g) as the desired product in 41% yield. 1H NMR (acetone-d6, ppm) δ: 7.4-8.1 (m, 7H) and 2.42 (s, 3H).
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
41%

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